molecular formula C60H6Al2Br12Cl12O15 B579131 dialuminium tris[2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate] CAS No. 15876-58-1

dialuminium tris[2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate]

Cat. No.: B579131
CAS No.: 15876-58-1
M. Wt: 2404.9 g/mol
InChI Key: SYHCUZIBEFBVNF-UHFFFAOYSA-H
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Description

IUPAC Name

The compound is formally designated as spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one, 2′,4′,5′,7′-tetrabromo-4,5,6,7-tetrachloro-3′,6′-dihydroxy-, aluminum salt (3:2) . This name reflects the spirocyclic structure formed by the fusion of an isobenzofuran and xanthene systems, along with bromine and chlorine substituents on the aromatic rings.

Structural Features

The molecule consists of:

  • Spiro System : A bicyclic core where an isobenzofuran (isobenzofuran-1(3H)-one) is fused to a xanthene ring system.
  • Halogenation :
    • Bromine Substituents : Four bromine atoms at positions 2′, 4′, 5′, and 7′ on the xanthene moiety.
    • Chlorine Substituents : Four chlorine atoms at positions 4, 5, 6, and 7 on the isobenzofuran ring.
  • Aluminum Coordination : Three benzoate ligands (each bearing bromine and chlorine substituents) coordinate to two aluminum ions, forming a 3:2 molar ratio of ligand to metal.

Molecular Formula and SMILES

Property Value
Molecular Formula $$ \text{C}{60}\text{H}6\text{Al}2\text{Br}{12}\text{Cl}{12}\text{O}{15} $$
SMILES [Al].O=C1OC2(C3=CC(Br)=C(O)C(Br)=C3OC4=C(Br)C(O)=C(Br)C=C42)C=5C(Cl)=C(Cl)C(Cl)=C(Cl)C15

The SMILES string highlights the coordination between aluminum ions and the benzoate ligands, along with the brominated and chlorinated aromatic systems.

CAS Registry Number and EINECS Classification

CAS and EINECS Designations

The compound is registered under:

Identifier Value Source
CAS Registry Number 15876-58-1
EINECS Number 240-012-5
UNII ZK64F7XSTX

These identifiers are critical for regulatory compliance and cross-referencing in chemical databases.

Synonyms and Industrial Designations

Functional Classification

The compound is classified as:

  • Aluminum Lake : A pigment formed by adsorbing dye onto alumina gel, enhancing stability and insolubility for use in cosmetics.
  • Tetrabromotetrachlorofluorescein Derivative : A synthetic dye with enhanced photostability due to bromine and chlorine substituents.

Properties

CAS No.

15876-58-1

Molecular Formula

C60H6Al2Br12Cl12O15

Molecular Weight

2404.9 g/mol

IUPAC Name

dialuminum;2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate

InChI

InChI=1S/3C20H4Br4Cl4O5.2Al/c3*21-5-1-3-7(8-9(20(31)32)13(26)15(28)14(27)12(8)25)4-2-6(22)17(30)11(24)19(4)33-18(3)10(23)16(5)29;;/h3*1-2,29H,(H,31,32);;/q;;;2*+3/p-6

InChI Key

SYHCUZIBEFBVNF-UHFFFAOYSA-H

SMILES

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)[O-])Br)Br)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)[O-])Br)Br)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)[O-])Br)Br)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Al].[Al]

Canonical SMILES

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)[O-])Br)Br)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)[O-])Br)Br)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)[O-])Br)Br)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Al+3].[Al+3]

Origin of Product

United States

Biological Activity

Dialuminium tris[2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate] is a complex organometallic compound with significant interest in biological and chemical research due to its unique structure and potential applications. This compound is characterized by its high molecular weight and the presence of multiple halogenated groups which may influence its biological activity.

Chemical Characteristics

  • Molecular Formula : C60_{60}H21_{21}Al2_2Br9_9O15_{15}
  • Molecular Weight : 1991.6 g/mol
  • CAS Number : 15876-58-1
  • Appearance : Powder

Biological Activity

The biological activity of dialuminium tris[2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate] is primarily associated with its potential as a pigment and its interactions at the cellular level. The halogenated components suggest a possible role in photodynamic therapy and as an agent in various biochemical assays.

  • Cellular Interaction : The compound shows potential for interaction with cell membranes due to its lipophilic nature. This may facilitate its uptake in cells where it could exert cytotoxic effects or influence cellular signaling pathways.
  • Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress in cells.
  • Photodynamic Activity : The presence of bromine and chlorine atoms may enhance the compound's ability to generate reactive oxygen species (ROS) upon light activation, making it a candidate for photodynamic therapy applications.

Toxicological Profile

The toxicity of dialuminium tris[2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate] has not been extensively studied; however, the presence of heavy metals and halogens raises concerns regarding its safety profile:

Parameter Value/Description
Water Solubility778.1 μg/L at 25°C
LogP4.29 at 25°C
Density2.136 g/cm³ at 20°C

Case Studies

  • In Vitro Studies : Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cell lines through ROS generation. Further research is required to confirm these effects specifically for dialuminium tris[2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate].
  • Environmental Impact : Research on similar aluminum-based compounds suggests that they can bioaccumulate in aquatic systems. The ecological implications of their use as pigments must be evaluated.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of halogenated xanthene-based aluminum complexes. Key structural variations among analogs include differences in halogen substitution (bromine, chlorine, iodine) and ligand configuration, which influence their optical properties, stability, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Halogen Substituents Molecular Formula Key Applications Stability Notes
Dialuminium tris[2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate] 15876-39-8 4 Br, 4 Cl C₄₈H₂₄Al₂Br₁₂Cl₁₂O₁₅ Cosmetic colorants (CI 45380) High UV/thermal stability due to dense halogenation
Dialuminium tris[2-(4,5-dibromo-6-oxido-3-oxoxanthen-9-yl)benzoate] 84041-67-8 2 Br C₄₂H₂₄Al₂Br₆O₁₅ Industrial dyes Moderate stability; cheaper but prone to photodegradation
Dialuminium tris[2-(2,4,5-tribromo-6-oxido-3-oxoxanthen-9-yl)benzoate] 15876-57-0 3 Br C₄₅H₂₄Al₂Br₉O₁₅ Textile dyes Intermediate stability; used in low-light applications
PIGMENT RED 172 ALUMINUM LAKE (CI 45430) 12227-78-0 4 I C₂₀H₁₀AlI₄O₅ Hair dyes (red hues) Lower lightfastness compared to brominated analogs

Key Findings :

Halogen Impact on Stability :

  • The target compound’s tetrabromo-tetrachloro substitution confers superior resistance to photodegradation compared to dibromo (CAS 84041-67-8) or triiodo (CI 45430) analogs .
  • Bromine’s higher electronegativity and atomic radius enhance steric shielding and electron-withdrawing effects, reducing oxidative breakdown .

Optical Properties :

  • Increased halogenation shifts absorption spectra toward longer wavelengths. The target compound exhibits a deep red hue (λₘₐₓ ~520 nm), whereas dibromo analogs (CAS 84041-67-8) display lighter pink tones (λₘₐₓ ~480 nm) .

Table 2: Performance Metrics

Property Target Compound Dibromo Analog (CAS 84041-67-8) PIGMENT RED 172 (CI 45430)
Lightfastness (1–5) 5 3 2
Solubility (g/L) 0.15 0.35 0.08
Thermal Stability (°C) >300 220 180
Regulatory Status Restricted (EU IV/1) Unrestricted Restricted (EU IV/1)

Preparation Methods

Bromination and Chlorination of Xanthene Derivatives

The ligand backbone is derived from 3-oxoxanthen-9-yl benzoate, which undergoes sequential halogenation.

Tetrabromination at Positions 2,4,5,7

Bromination is typically performed using bromine (Br2\text{Br}_2) or Nbromosuccinimide\text{N}-bromosuccinimide (NBS) in acetic acid or dichloromethane. Patent US7572916B2 highlights the use of thionyl chloride (SOCl2\text{SOCl}_2) as a chlorinating agent in similar systems, though bromination may require harsher conditions (e.g., 60–80°C for 12–24 hours). Excess bromine ensures complete substitution at the 2,4,5,7 positions.

Tetrachlorination of the Benzoate Moiety

The benzoate ring is chlorinated using Cl2\text{Cl}_2 gas or sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) in the presence of a Lewis acid catalyst (e.g., FeCl3\text{FeCl}_3). Reaction conditions must avoid over-chlorination, which could lead to byproducts.

Oxidation to Form the 6-Oxido Group

The 6-hydroxy group on the xanthene ring is oxidized to a ketone using potassium permanganate (KMnO4\text{KMnO}_4) or chromium trioxide (CrO3\text{CrO}_3) in acidic media. This step is critical for enhancing the ligand’s ability to coordinate with aluminum.

Purification and Isolation

Crude halogenated intermediates are purified via recrystallization from methanol or ethanol. The final ligand, 2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)-3,4,5,6-tetrachlorobenzoic acid, is isolated as a sodium salt (C16H5Br4Cl4O5Na\text{C}_{16}\text{H}_5\text{Br}_4\text{Cl}_4\text{O}_5\text{Na}) to facilitate subsequent lake formation.

Lake Formation with Aluminum

Precipitation of the Aluminum Lake

The sodium salt of the ligand is reacted with aluminum sulfate (Al2(SO4)3\text{Al}_2(\text{SO}_4)_3) or aluminum chloride (AlCl3\text{AlCl}_3) in aqueous solution. The reaction proceeds via metathesis:

3Na2L+Al2(SO4)3Al2L3+3Na2SO43\,\text{Na}2\text{L} + \text{Al}2(\text{SO}4)3 \rightarrow \text{Al}2\text{L}3 + 3\,\text{Na}2\text{SO}4

Critical parameters include:

  • pH : Maintained at 6.5–7.5 using sodium carbonate (Na2CO3\text{Na}_2\text{CO}_3) to ensure complete precipitation.

  • Temperature : 50–70°C to enhance particle size uniformity.

  • Stoichiometry : A 3:1 molar ratio of ligand to aluminum ensures full complexation.

Aging and Filtration

The precipitate is aged for 4–6 hours at 60°C to improve crystallinity, then filtered and washed with deionized water to remove residual salts.

Post-Synthesis Processing

Drying and Micronization

The wet filter cake is dried at 80–100°C and ground to a fine powder (particle size <10 µm) using jet milling or ball milling.

Quality Control

  • Purity : Analyzed via HPLC (>98% purity required for cosmetic use).

  • Metal Content : Atomic absorption spectroscopy confirms aluminum content (theoretical: 2.24 wt%).

  • Halogen Analysis : X-ray fluorescence (XRF) verifies bromine and chlorine levels.

Industrial-Scale Production Considerations

Large-scale synthesis (e.g., 100–500 kg batches) requires:

  • Reactor Design : Glass-lined or stainless steel reactors resistant to halogen corrosion.

  • Waste Management : Bromine and chlorine byproducts are neutralized with sodium thiosulfate (Na2S2O3\text{Na}_2\text{S}_2\text{O}_3) before disposal.

  • Yield Optimization : Typical yields range from 65–75%, with losses occurring during filtration and purification.

Comparative Analysis of Synthesis Routes

ParameterLaboratory-Scale MethodIndustrial-Scale Method
Reaction Volume1–5 L500–2000 L
Bromination Time24 hours18 hours (with excess Br2\text{Br}_2)
Aluminum SourceAlCl3\text{AlCl}_3Al2(SO4)3\text{Al}_2(\text{SO}_4)_3
Final Particle Size5–10 µm2–5 µm
Typical Purity95–97%98–99%

Challenges and Mitigation Strategies

  • Halogenation Selectivity :

    • Use of directing groups (e.g., nitro groups) to control substitution patterns.

    • Low-temperature bromination (−10°C) minimizes side reactions.

  • Aluminum Coordination Inconsistencies :

    • pH stabilization with buffering agents (e.g., sodium acetate).

    • Post-precipitation aging to enhance crystal lattice integrity.

  • Environmental and Safety Concerns :

    • Closed-loop systems to capture Br2\text{Br}_2 and Cl2\text{Cl}_2 emissions.

    • Automated dosing systems to reduce worker exposure .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing dialuminium tris[2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate], and how can reaction progress be monitored?

  • Methodology :

  • Use tetrahydrofuran (THF) as the solvent and triethylamine (Et₃N) as a base to deprotonate intermediates. Monitor reaction progress via thin-layer chromatography (TLC) to detect product formation and byproducts .
  • Purification involves filtration to remove triethylammonium chloride salts, followed by solvent evaporation and column chromatography for isolation .
    • Critical Parameters :
ParameterValue/ProcedurePurpose
Reaction Time3 days at room temperatureEnsures complete ligand binding
SolventTHFHigh solubility of intermediates
Monitoring MethodTLCReal-time tracking of reaction

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodology :

  • Employ single-crystal X-ray diffraction (SC-XRD) for structural elucidation. Use the SHELX system (e.g., SHELXL for refinement) due to its robustness in handling small-molecule crystallography, even with twinned or high-resolution data .
  • Validate hydrogen bonding and halogen interactions using Fourier difference maps and residual density analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic and crystallographic data for this compound?

  • Methodology :

  • Cross-validate SC-XRD results with NMR (¹H/¹³C) and mass spectrometry. For example, discrepancies in bond lengths (e.g., Al–O vs. Al–Cl) may arise from dynamic effects in solution vs. solid-state rigidity.
  • Use SHELXL's constraints/restraints to refine disordered regions, ensuring crystallographic models align with spectroscopic observations .
    • Case Example :
  • If NMR suggests axial symmetry but XRD shows distorted geometry, consider temperature-dependent crystallography or DFT calculations to model dynamic behavior.

Q. What strategies optimize ligand substitution reactions to minimize halogenated byproducts?

  • Methodology :

  • Pre-functionalize the xanthene-benzoate ligand to reduce steric hindrance during aluminium coordination.
  • Employ stoichiometric control (e.g., 1:3 Al-to-ligand ratio) and slow addition of aluminium precursors to prevent oligomerization .
    • Data-Driven Approach :
Variable TestedOutcomeOptimization Insight
Fast Al additionHigh byproduct formation (~40%)Slow addition reduces oligomers
Excess ligandImproved yield (>85%)Ensures complete Al coordination

Q. How can computational modeling complement experimental data for electronic property analysis?

  • Methodology :

  • Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) based on SC-XRD coordinates. Compare with UV-Vis spectra to validate charge-transfer transitions.
  • Tools like Gaussian or ORCA can model the ligand-to-metal charge transfer (LMCT) processes, aiding in interpreting absorption bands .

Compound Identification & Registration

Q. What CAS registry numbers are associated with variants of this compound, and how do they differ structurally?

  • Key Identifiers :

CAS NumberStructural VariationRegistration Date
15876-58-1Tetrachlorobenzoate substituent31/05/2018
15876-39-8Non-tetrachlorinated benzoate variant31/05/2018
97889-89-9Undisclosed derivative (likely stereoisomer)31/05/2018

Troubleshooting in Characterization

Q. Why might X-ray refinement yield high R-factors, and how can this be mitigated?

  • Causes :

  • Disorder in halogen (Br/Cl) positions or solvent molecules in the lattice.
  • Solution : Apply SHELXL's PART and SIMU instructions to model disorder. Use SQUEEZE (PLATON) to account for solvent regions .

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